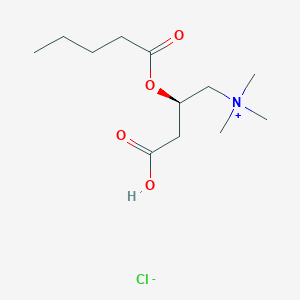

Valeryl-L-carnitineChloride

Description

Enzymatic Mechanisms of Formation

The formation of Valeryl-L-carnitine is a carefully orchestrated enzymatic process that ensures the proper handling of short-chain fatty acids within the cell.

Carnitine Acetyltransferase (CrAT) is a key enzyme responsible for the synthesis of short-chain acylcarnitines, including Valeryl-L-carnitine. hmdb.cauniprot.org This enzyme catalyzes the reversible transfer of short-chain acyl groups from coenzyme A (CoA) to L-carnitine. uniprot.orghmdb.ca CrAT's activity is not limited to acetyl groups; it also processes other short-chain acyl-CoAs, thereby playing a crucial role in buffering the acyl-CoA/CoA ratio within the mitochondria. uniprot.orgmdpi.com This function is vital for maintaining metabolic flexibility and ensuring the smooth operation of various metabolic pathways. mdpi.com

Valeryl-L-carnitine is specifically formed from the esterification of L-carnitine with valeryl-CoA, the activated form of valeric acid (a C5:0 fatty acid). This reaction is essential for transporting the five-carbon valeryl group across the mitochondrial membrane. L-carnitine itself is a quaternary ammonium (B1175870) compound synthesized from the amino acids lysine (B10760008) and methionine. scielo.br While the body can produce L-carnitine, a significant portion is also obtained from dietary sources. bevital.no

The formation of Valeryl-L-carnitine from L-carnitine and valeryl-CoA is a critical step in the metabolism of odd-chain fatty acids and certain amino acids. sigmaaldrich.com

The metabolism of Valeryl-L-carnitine is interconnected with that of other acylcarnitines. Valeryl-CoA, the precursor for Valeryl-L-carnitine, can be derived from the breakdown of odd-chain fatty acids or certain amino acids. sigmaaldrich.com The action of CrAT and other carnitine acyltransferases allows for the interconversion of various acylcarnitines, depending on the metabolic state of the cell. uniprot.orgchemrxiv.org For instance, in situations of high energy demand, Valeryl-L-carnitine can be converted back to valeryl-CoA within the mitochondria to enter the beta-oxidation pathway. This dynamic interplay ensures that the cell can adapt to different energy needs and substrate availability.

The family of short-chain acylcarnitines (C2-C5) includes other important members such as acetylcarnitine (C2), propionylcarnitine (B99956) (C3), and butyrylcarnitine (B1668139) (C4).

Integration within Cellular Energy Metabolism

Valeryl-L-carnitine plays a vital role in cellular energy production by facilitating the transport of acyl groups into the mitochondria, where they are broken down to generate ATP. hmdb.camdpi.com

The primary function of the carnitine shuttle system is to transport long-chain fatty acids into the mitochondrial matrix. mdpi.commedchemexpress.com However, carnitine and its derivatives, like Valeryl-L-carnitine, are also crucial for the transport of short- and medium-chain acyl groups. hmdb.camdpi.com The inner mitochondrial membrane is impermeable to acyl-CoA molecules. mdpi.com The formation of Valeryl-L-carnitine on the outer mitochondrial membrane, catalyzed by carnitine palmitoyltransferase I (CPT-I), allows the valeryl group to be transported across the inner membrane by the carnitine-acylcarnitine translocase (CACT). mdpi.com

Table 1: Key Enzymes and Transporters in Valeryl-L-carnitine Metabolism

| Component | Location | Function |

|---|---|---|

| Carnitine Acetyltransferase (CrAT) | Mitochondria, Peroxisomes | Catalyzes the formation of short-chain acylcarnitines. uniprot.orghmdb.ca |

| Carnitine Palmitoyltransferase I (CPT-I) | Outer Mitochondrial Membrane | Converts acyl-CoAs to acylcarnitines. mdpi.com |

| Carnitine-Acylcarnitine Translocase (CACT) | Inner Mitochondrial Membrane | Transports acylcarnitines into the mitochondrial matrix. mdpi.commdpi.com |

Once inside the mitochondrial matrix, Valeryl-L-carnitine is converted back to valeryl-CoA by carnitine palmitoyltransferase II (CPT-II), releasing free L-carnitine. mdpi.com Valeryl-CoA then enters the mitochondrial beta-oxidation pathway. Through a series of enzymatic reactions, the five-carbon chain is broken down, ultimately producing acetyl-CoA and propionyl-CoA. nih.gov Acetyl-CoA can then enter the citric acid cycle (TCA cycle) to generate ATP, while propionyl-CoA can be converted to succinyl-CoA, another TCA cycle intermediate. nih.gov This process highlights the importance of Valeryl-L-carnitine in providing substrates for cellular respiration and energy production.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

[(2R)-3-carboxy-2-pentanoyloxypropyl]-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4.ClH/c1-5-6-7-12(16)17-10(8-11(14)15)9-13(2,3)4;/h10H,5-9H2,1-4H3;1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REFPVMRTHIMPLJ-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Metabolic Pathways of Valeryl L Carnitine Chloride

Integration within Cellular Energy Metabolism

Management of Coenzyme A Homeostasis

The management of Coenzyme A (CoA) homeostasis is a critical cellular function, ensuring a balance between free CoA and its acylated forms (acyl-CoAs). Carnitine and its associated enzymes are central to this regulatory process. Carnitine acyltransferases are a family of enzymes that catalyze the reversible transfer of acyl groups between CoA and carnitine. nih.govnih.gov This enzymatic action is fundamental to maintaining a ready pool of free CoA, which is essential for numerous metabolic reactions to proceed, including the Krebs cycle and the beta-oxidation of fatty acids.

Valeryl-L-carnitine is synthesized through the action of carnitine acetyltransferase (CrAT), an enzyme responsible for the synthesis of all short-chain and short branched-chain acylcarnitines. hmdb.ca The reaction involves the transfer of a valeryl group from valeryl-CoA to L-carnitine, as depicted in the following reaction:

Valeryl-CoA + L-carnitine ⇌ Valeryl-L-carnitine + CoA-SH

This reaction is not merely a synthetic pathway but a dynamic equilibrium that buffers the intracellular concentration of acyl-CoAs. When there is an excess of valeryl-CoA, for instance from the metabolism of certain amino acids or odd-chain fatty acids, the reaction shifts towards the formation of Valeryl-L-carnitine. This conversion frees up CoA, preventing the sequestration of the limited CoA pool as acyl-CoAs. By acting as an "acyl sink," carnitine helps to remove poorly metabolized acyl-CoAs from the mitochondria, thereby maintaining the availability of free CoA for other essential metabolic functions. vt.edu

The role of carnitine acyltransferases in CoA homeostasis is summarized in the table below:

| Enzyme Family | Function | Relevance to Valeryl-L-carnitine |

| Carnitine Acyltransferases | Catalyze the reversible exchange of acyl groups between carnitine and coenzyme A. nih.gov | Includes Carnitine Acetyltransferase (CrAT), which is directly responsible for the synthesis of Valeryl-L-carnitine. hmdb.ca |

| Carnitine Palmitoyltransferase I (CPT-I) | Located on the outer mitochondrial membrane, it initiates the transport of long-chain fatty acids into the mitochondria. nih.govwikipedia.org | While primarily associated with long-chain fatty acids, the overall system it belongs to regulates the acyl-CoA/CoA ratio. |

| Carnitine Palmitoyltransferase II (CPT-II) | Located on the inner mitochondrial membrane, it reverses the action of CPT-I, releasing acyl-CoA into the mitochondrial matrix for beta-oxidation. nih.govnih.gov | The coordinated action of CPT enzymes ensures a balanced flux of acyl groups, impacting the overall acylcarnitine pool. |

Dynamics of Acylcarnitine Pool Regulation

The acylcarnitine pool, which includes Valeryl-L-carnitine, is a dynamic collection of metabolites whose composition and concentration reflect the metabolic state of the cell. The regulation of this pool is intricately linked to the balance between fatty acid oxidation, amino acid catabolism, and the availability of free L-carnitine.

The formation of acylcarnitines, including Valeryl-L-carnitine, is a key mechanism for transporting acyl-groups across the inner mitochondrial membrane. mdpi.com Short-chain acylcarnitines like Valeryl-L-carnitine are part of the most abundant group of carnitines in the body, making up over 50% of all acylcarnitines measured in tissues and bodily fluids. hmdb.ca

The regulation of the acylcarnitine pool is influenced by several factors:

Substrate Availability: The concentration of specific acyl-CoAs, such as valeryl-CoA, directly influences the rate of formation of the corresponding acylcarnitine.

Enzyme Activity: The activity of carnitine acyltransferases, like CrAT, is a primary determinant of the rate of acylcarnitine synthesis. nih.gov

Metabolic State: During periods of high energy demand or specific metabolic states like fasting, the rate of fatty acid oxidation increases, leading to a greater flux through the carnitine shuttle system and alterations in the acylcarnitine profile. vt.edu In some inborn errors of metabolism, such as isovaleric acidemia, the accumulation of specific acyl-CoAs leads to a significant increase in the corresponding acylcarnitine, which can be used as a diagnostic marker. nih.govsigmaaldrich.com

The following table details key research findings related to the dynamics of the acylcarnitine pool:

| Research Finding | Significance |

| Acylcarnitines are biomarkers for many inborn errors of metabolism. sigmaaldrich.com | Abnormal levels of specific acylcarnitines, which could include Valeryl-L-carnitine, can indicate a metabolic block. |

| In isovaleric acidemia, a disorder of leucine (B10760876) metabolism, there is an accumulation of isovaleryl-CoA and a subsequent increase in isovalerylcarnitine (B1198194). nih.govnih.gov | This demonstrates the direct link between a specific metabolic pathway and the composition of the acylcarnitine pool. |

| L-carnitine supplementation can alter the acylcarnitine profile by providing more substrate for the formation of acylcarnitines, aiding in the removal of toxic acyl-CoAs. nih.gov | This highlights the therapeutic potential of modulating the acylcarnitine pool. |

| Exercise has been shown to reduce total acylcarnitines in serum, suggesting an improvement in acylcarnitine metabolism and beta-oxidation. nih.gov | This indicates that physiological states can significantly impact the dynamics of the acylcarnitine pool. |

Molecular and Cellular Mechanisms of Valeryl L Carnitine Chloride Action in Experimental Models

Modulation of Cellular Energetics and Mitochondrial Function

Valeryl-L-carnitine plays a role in cellular energy metabolism, primarily through its involvement with mitochondrial processes. Mitochondria are central to cellular energy production, and the transport of fatty acids across the mitochondrial membrane is a critical step in their utilization as an energy source. caldic.comnih.gov

As a short-chain acylcarnitine, Valeryl-L-carnitine is involved in the modulation of mitochondrial respiration. While long-chain fatty acids require the carnitine palmitoyltransferase (CPT) system for transport into the mitochondria, short- and medium-chain fatty acids can diffuse to the inner mitochondrial membrane space before being transported by the carnitine-acylcarnitine translocase (CACT). nih.govoup.com This transport mechanism is crucial for making these fatty acids available for β-oxidation within the mitochondrial matrix, a process that generates acetyl-CoA, NADH, and FADH2 to fuel the citric acid cycle and oxidative phosphorylation. nih.gov

Studies on liver sinusoidal endothelial cells (LSECs) have shown that L-carnitine is important for mitochondrial respiration when the cells utilize endogenous substrates. uj.edu.pl The presence of L-carnitine enables the transfer of short- and medium-chain fatty acids, which may be formed in peroxisomes, to the mitochondria for further oxidation. uj.edu.pl In experiments with isolated hepatocytes, short- and medium-chain acylcarnitines like Valeryl-L-carnitine bypass the CPT1a enzyme and are transported by the inner mitochondrial membrane-bound CACT. nih.gov Research in exercise-trained mice indicated an increased expression of genes and proteins related to acylcarnitine metabolism and β-oxidation in the liver, suggesting an enhanced capacity for handling these metabolites. nih.gov

In hepatic cells, calcium (Ca2+) cycling is closely linked to bioenergetic demand and mitochondrial function. nih.gov The flux of Ca2+ across the inner mitochondrial membrane influences cellular bioenergetics. nih.gov While direct studies on Valeryl-L-carnitine's specific impact are limited, the broader family of acylcarnitines is known to have bioactive properties that can mediate membrane dynamics and the function of membrane-bound ion transporters. nih.gov

L-carnitine itself helps regulate calcium influx and contributes to cellular homeostasis. scielo.br Research has demonstrated that exercise training can improve hepatocyte calcium cycling to support elevated acylcarnitine metabolism. nih.gov In a broader context, disturbances in calcium homeostasis have been linked to the cardiotoxic effects of long-chain acylcarnitines. nih.gov Furthermore, L-carnitine has been shown to inhibit hepatocarcinogenesis in animal models by protecting mitochondrial function from damage induced by oxidative stress, which can be exacerbated by abnormal copper accumulation and increased free fatty acids. nih.gov

Influence on Respiration and Oxidative Capacity in Isolated Mitochondria or Cells

Involvement in Cellular Stress and Adaptation Responses

Valeryl-L-carnitine is implicated in cellular responses to stress, particularly in the context of radiation exposure. Its parent molecule, L-carnitine, is well-documented for its role in protecting cells against various stressors, including oxidative damage. ekb.egfrontiersin.org

Metabolomic studies in non-human primates (NHPs) have consistently identified acylcarnitines as significant biomarkers of exposure to ionizing radiation. nih.govnih.gov Following whole-body gamma-radiation, a significant elevation of long-chain acylcarnitines was observed across multiple tissue types, indicating that this class of metabolites may serve as a general indicator of radiation-induced tissue injury. nih.govnih.gov

Targeted metabolomic analysis of serum from rhesus monkeys exposed to ionizing radiation revealed that levels of Valeryl-L-carnitine, a short-chain acylcarnitine, increase following exposure. rsc.orgcaymanchem.comcaymanchem.com Specifically, fold changes in short-chain acylcarnitines, including Valerylcarnitine, were noted, indicating a perturbation in fatty acid β-oxidation. rsc.org Another study on NHPs also found that urinary excretion of several carnitine metabolites was elevated after radiation exposure, suggesting a systemic impact on fatty acid metabolism. bioone.orgnih.gov

Changes in Acylcarnitine Levels in Non-Human Primates Post-Irradiation

| Compound | Biofluid/Tissue | Radiation Dose | Observed Change | Reference |

|---|---|---|---|---|

| Valeryl-L-carnitine | Serum | 7 and 10 Gy | Increased | caymanchem.com |

| Short-chain acylcarnitines (general) | Serum | Not specified | Perturbed levels | rsc.org |

| Long-chain acylcarnitines (general) | Liver, Kidney, Heart, etc. | 7.2 Gy | Significantly elevated | nih.gov |

| L-carnitine | Urine | ≥ 4 Gy | Significantly increased excretion | bioone.org |

| L-acetylcarnitine | Urine | ≥ 4 Gy | Significantly increased excretion | bioone.org |

The protective effects observed with carnitines are often attributed to their antioxidant and free-radical scavenging properties. scirp.org L-carnitine can directly scavenge reactive oxygen species (ROS) such as superoxide (B77818) anion and hydrogen peroxide. ekb.eg It also modulates enzymes involved in producing free radicals and can chelate metals that promote oxidative stress. scielo.brconsensus.app

The antioxidant action of L-carnitine contributes to the protection of cellular components, including membranes and DNA, from oxidative damage. ekb.eg By maintaining mitochondrial integrity and function, L-carnitine helps reduce the production of ROS at its source. consensus.app Furthermore, L-carnitine can modulate redox-sensitive transcription factors like Nrf2, which enhances the expression of antioxidant enzymes. consensus.appconsensus.app These general mechanisms of L-carnitine likely extend to its derivatives, suggesting that Valeryl-L-carnitine may contribute to cellular protection by mitigating oxidative stress and supporting mitochondrial health. scirp.orgnih.gov

Alterations in Levels Following Ionizing Radiation Exposure in Non-Human Primates

Effects on Cellular Fate and Homeostasis

In experimental models using mouse hepatic cancer cells (Hepa1c1c7), L-carnitine treatment was shown to induce apoptosis. nih.gov The proposed mechanisms involved the regulation of both the death ligand/receptor-dependent pathway (upregulation of Fas and caspase-8) and the mitochondria-dependent pathway (upregulation of caspase-9 and caspase-3, and downregulation of Bcl-2). nih.gov While these studies were conducted with L-carnitine, they provide a framework for how carnitine compounds could influence cellular fate. In other studies, L-carnitine has been shown to prevent apoptosis induced by stressors like hyperoxia by enhancing fatty acid oxidation. researchgate.net By supporting mitochondrial function and preventing the buildup of potentially toxic acyl-CoA compounds, L-carnitine and its esters like Valeryl-L-carnitine contribute to maintaining metabolic flexibility and cellular homeostasis. nih.gov

Influence on Apoptotic Processes in Murine Hepatocytes

Research into the effects of valeryl-L-carnitine on apoptosis, or programmed cell death, in murine hepatocytes has revealed complex interactions. Studies suggest that medium-chain acylcarnitines, such as valerylcarnitine, can modulate the apoptotic cascade, although the precise mechanisms are still under investigation. In experimental models using murine hepatocytes, exposure to elevated levels of certain fatty acid intermediates can induce apoptosis. Valeryl-L-carnitine is thought to play a role in mitigating this by facilitating the transport of valeric acid into the mitochondria for β-oxidation, thus reducing its potential cytotoxic accumulation in the cytoplasm. This process helps maintain mitochondrial integrity and function, which is crucial for the prevention of apoptosis initiation.

A key aspect of this is the regulation of the mitochondrial permeability transition pore (mPTP). The accumulation of toxic metabolites can lead to the opening of the mPTP, releasing pro-apoptotic factors like cytochrome c into the cytosol and triggering the caspase cascade. By aiding in the efficient metabolism of fatty acids, valeryl-L-carnitine may help preserve the mitochondrial membrane potential and prevent the opening of the mPTP, thereby exerting an anti-apoptotic effect in hepatocytes under metabolic stress.

| Experimental Model | Key Findings | Potential Mechanism |

| Murine Hepatocytes | Modulation of the apoptotic cascade. | Facilitation of valeric acid transport into mitochondria for β-oxidation, reducing cytotoxic accumulation. |

| Preservation of mitochondrial integrity and function. | Prevention of mitochondrial permeability transition pore (mPTP) opening and release of pro-apoptotic factors. |

Regulation of Proteolysis and Autophagy Pathways in Perfused Organs

The influence of valeryl-L-carnitine on proteolysis (the breakdown of proteins) and autophagy (the cellular process of degrading and recycling cellular components) has been explored in models of perfused organs. These studies aim to understand how acylcarnitines modulate cellular housekeeping and protein quality control mechanisms, particularly under conditions of metabolic stress. In perfused rat hearts, for instance, the balance between protein synthesis and degradation is critical for maintaining cardiac function.

Valeryl-L-carnitine is believed to influence these pathways by providing an alternative energy substrate, thus sparing amino acids from being catabolized for energy. This can lead to a decrease in the rate of proteolysis. Furthermore, by supporting mitochondrial energy production, valeryl-L-carnitine may help maintain the cellular ATP levels necessary for the complex processes of autophagy. Proper autophagic flux is essential for clearing damaged organelles and misfolded proteins, and its dysregulation is implicated in various pathologies. The availability of carnitine and its acylated forms can influence the signaling pathways that control autophagy, such as the mTOR pathway, which is a central regulator of cell growth and metabolism.

| Pathway | Effect of Valeryl-L-carnitine | Underlying Mechanism |

| Proteolysis | Potential decrease in the rate of protein breakdown. | Provision of an alternative energy substrate, sparing amino acids from catabolism. |

| Autophagy | Modulation of autophagic flux. | Support of mitochondrial energy production to maintain ATP levels required for autophagy. |

| Influence on signaling pathways like mTOR that regulate autophagy. |

Interactions with Intracellular Signaling Networks in Animal Models

Valeryl-L-carnitine and its related compounds can interact with key intracellular signaling networks that govern cellular metabolism, growth, and survival. These interactions have been observed in various animal models, shedding light on the broader physiological effects of acylcarnitines.

Activation of AMPK and mTOR Signaling Pathways (e.g., in Zebrafish models of muscular dystrophy)

The AMP-activated protein kinase (AMPK) and the mammalian target of rapamycin (B549165) (mTOR) are two master regulators of cellular energy homeostasis and growth. The interplay between these two pathways is crucial for cellular adaptation to metabolic conditions. In a zebrafish model of muscular dystrophy, a condition characterized by progressive muscle weakness and degeneration, the modulation of these pathways is a key area of research.

Studies have indicated that L-carnitine and its acetylated form can activate AMPK. AMPK activation, in turn, can inhibit the mTOR complex 1 (mTORC1), a key promoter of cell growth and proliferation. This inhibition can be beneficial in certain contexts by promoting catabolic processes like autophagy to clear cellular debris and improve cellular function. While direct evidence for valeryl-L-carnitine in this specific model is emerging, its role as an acylcarnitine suggests it could have similar effects. By contributing to the pool of intramitochondrial acetyl-CoA through β-oxidation, it can influence the metabolic state of the cell, which is a primary determinant of AMPK and mTOR activity. The activation of AMPK is known to enhance fatty acid oxidation and glucose uptake, which could be beneficial in energy-deficient states like muscular dystrophy.

| Signaling Pathway | Effect | Relevance in Muscular Dystrophy Models |

| AMPK | Potential for activation. | Enhances fatty acid oxidation and glucose uptake, potentially improving cellular energy status. |

| mTOR | Potential for inhibition (via AMPK activation). | Promotes autophagy, aiding in the clearance of damaged cellular components. |

Neurobiological Modulations by Related Acylcarnitines (e.g., Acetyl-L-carnitine in animal models)

While research specifically on the neurobiological effects of valeryl-L-carnitine is limited, extensive studies on the related compound acetyl-L-carnitine (ALCAR) in animal models provide valuable insights into the potential modulatory roles of acylcarnitines in the nervous system. ALCAR has been shown to exert a range of neuroprotective and neuromodulatory effects.

In animal models of neurological disorders, ALCAR has demonstrated the ability to enhance cholinergic neurotransmission by donating its acetyl group for the synthesis of the neurotransmitter acetylcholine (B1216132). It also supports brain energy metabolism by facilitating the transport of acetyl groups across the mitochondrial membrane, which is crucial for neuronal function and survival. Furthermore, ALCAR has been shown to modulate gene expression in the brain by influencing epigenetic mechanisms, such as the acetylation of histones. This can lead to changes in the expression of genes involved in synaptic plasticity, neuroprotection, and antioxidant defense. These findings suggest that other short-chain acylcarnitines, potentially including valeryl-L-carnitine, could have similar capabilities to influence neuronal function and protect against neurodegeneration.

| Neurobiological Effect | Observed with Acetyl-L-carnitine in Animal Models | Potential Mechanism |

| Neurotransmission | Enhancement of cholinergic activity. | Donation of acetyl group for acetylcholine synthesis. |

| Energy Metabolism | Support of brain energy production. | Facilitation of acetyl group transport for mitochondrial respiration. |

| Gene Expression | Modulation of genes related to synaptic plasticity and neuroprotection. | Influence on epigenetic mechanisms like histone acetylation. |

Advanced Analytical Methodologies for Valeryl L Carnitine Chloride Research

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Analysis

While less common than LC-MS, Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique used for acylcarnitine analysis. creative-proteomics.commetwarebio.com Because acylcarnitines are polar and non-volatile, they require chemical derivatization to increase their volatility for GC analysis. researcher.life

A stable isotope dilution GC-chemical ionization-MS (GC-CI-MS) method has been developed for the quantitative profiling of plasma acylcarnitines from C2 to C18. In this method, the isolated acylcarnitines are chemically transformed into volatile acyloxylactones before being analyzed by GC-MS. Another approach involves converting acylcarnitines to their N-demethylated propyl ester derivatives, which exhibit good chromatographic resolution. nih.gov These GC-MS methods can achieve high sensitivity, allowing for the analysis of acylcarnitines in the sub-nanomolar range and have been successfully applied to identify acylcarnitine profiles in patients with metabolic disorders.

Radioenzymatic Assays for Acylcarnitine Determination

Before the widespread adoption of mass spectrometry, the radioenzymatic assay (REA) was considered a gold standard method for carnitine quantification. This technique is based on the enzymatic reaction catalyzed by carnitine acetyltransferase (CAT), which transfers a radiolabeled acetyl group from [1-14C]acetyl-CoA to L-carnitine, producing radiolabeled acetylcarnitine. The amount of radioactivity incorporated is proportional to the amount of free carnitine in the sample. To measure total carnitine, which includes Valeryl-L-carnitine and other acyl esters, the sample is first subjected to alkaline hydrolysis to release free carnitine from all acylcarnitine species. While highly specific, this method is more time-consuming and less comprehensive than modern mass spectrometry techniques, as it does not provide a profile of the individual acylcarnitine species.

Methodologies for Isomeric Separation and Identification

A significant challenge in Valeryl-L-carnitine research is distinguishing it from its structural isomers, which include isovalerylcarnitine (B1198194), 2-methylbutyrylcarnitine, and pivaloylcarnitine. restek.com These isomers have the same mass and can produce similar fragments in MS/MS, making them indistinguishable without prior separation. Flow injection analysis tandem mass spectrometry (FIA-TMS), often used in high-throughput newborn screening, cannot separate these isomers.

Therefore, chromatographic separation is essential for unambiguous identification and accurate quantification. Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with MS/MS provides the necessary resolution to separate these constitutional isomers and diastereomers. acs.org For example, using a C18 reversed-phase column, baseline separation of Valeryl-L-carnitine from isovaleryl-L-carnitine and 2-methyl-butyryl-L-carnitine can be achieved in under 10 minutes. restek.comcaymanchem.com This capability is critical for the differential diagnosis of conditions like isovaleric acidemia, which is characterized by elevated isovalerylcarnitine, and to avoid false positives that can be caused by pivaloylcarnitine, a compound that can be present due to certain medications.

| Compound Name | Acyl Group Structure | Significance |

|---|---|---|

| Valeryl-L-carnitine | CH₃(CH₂)₃CO- (n-pentanoyl) | Metabolite in fatty acid and amino acid metabolism. |

| Isovaleryl-L-carnitine | (CH₃)₂CHCH₂CO- (3-methylbutanoyl) | Primary biomarker for Isovaleric Acidemia. |

| 2-Methylbutyryl-L-carnitine | CH₃CH₂CH(CH₃)CO- | Biomarker for 2-Methylbutyryl-CoA Dehydrogenase Deficiency. |

| Pivaloyl-L-carnitine | (CH₃)₃CCO- (2,2-dimethylpropanoyl) | Metabolite of pivalic acid-containing antibiotics; can cause false positives in screening. |

Occurrence and Observational Studies of Valeryl L Carnitine Chloride in Biological Systems

Endogenous Presence in Mammalian Biofluids and Tissues

Valeryl-L-carnitine, also known as C5 acylcarnitine, is a naturally occurring compound found in mammalian biological fluids and tissues. hmdb.caplos.org It is an ester of carnitine and valeric acid and plays a role in fatty acid and amino acid metabolism. hmdb.casigmaaldrich.com Specifically, it is involved in the transport of acyl groups from the cytoplasm into the mitochondria for beta-oxidation, a process that generates energy. hmdb.ca

The presence of Valeryl-L-carnitine has been identified in various human biofluids, including blood plasma, serum, cerebrospinal fluid, and urine. hmdb.caplos.org Its concentration in these fluids can be influenced by several factors, including age, sex, and fasting status. nih.gov Generally, levels of acylcarnitines, including Valeryl-L-carnitine, tend to be higher in males than in females and can increase with age. nih.govaging-us.com Fasting has also been shown to affect its levels. nih.gov

In tissues, Valeryl-L-carnitine has been detected in the heart, liver, brain, muscle, and fat. plos.org The distribution and concentration of Valeryl-L-carnitine can vary significantly between different tissues, reflecting the specific metabolic activities of each organ. plos.org

Table 1: Presence of Valeryl-L-carnitine in Mammalian Biofluids and Tissues

| Biological Source | Detection Status | Influencing Factors | Reference |

|---|---|---|---|

| Blood Plasma/Serum | Present | Age, Sex, Fasting Status | nih.gov |

| Cerebrospinal Fluid | Present | Not specified | hmdb.ca |

| Urine | Present | Not specified | hmdb.ca |

| Heart | Present | Not specified | plos.org |

| Liver | Present | Not specified | plos.org |

| Brain | Present | Not specified | plos.org |

| Muscle | Present | Not specified | plos.org |

| Fat | Present | Not specified | plos.org |

Detection in Non-Human Biological Sources (e.g., Animal Milk)

Valeryl-L-carnitine has been identified in non-human biological sources, most notably in cow's milk. mcdb.cafoodb.ca Its presence in milk suggests a role in the nutrition and metabolic processes of neonatal animals. The concentration of Valeryl-L-carnitine in cow's milk can vary depending on factors such as the fat content of the milk. foodb.ca

Table 2: Concentration of Valeryl-L-carnitine in Cow's Milk

| Type of Cow Milk | Concentration (µM) | Reference |

|---|---|---|

| Pasteurized, Vitamin A + D added, 1% fat | 2.720 | foodb.ca |

| Pasteurized, Vitamin A + D added, 2% fat | 2.828 | foodb.ca |

| Pasteurized, Vitamin D added, 3.25% fat | 2.695 | foodb.ca |

| General Milk (Cow) | 2.800 - 4.500 | foodb.ca |

Changes in Levels in Response to Physiological and Experimental Interventions in Animal Models

Hepatic Acylcarnitine Adaptations to Exercise in Murine Models

Studies in mice have shown that exercise can significantly alter the levels of acylcarnitines in the liver. nih.govnih.gov Chronic exercise training has been observed to reduce circulating acylcarnitines in the serum while increasing their concentration in the liver. nih.govnih.gov This redistribution is associated with an upregulation of genes involved in hepatic acylcarnitine metabolism and mitochondrial β-oxidation. nih.govnih.gov

Specifically, in mice fed a high-fat diet, exercise training led to increased basal respiration in primary hepatocytes, which may be linked to increased calcium cycling and uptake of fatty acids into the mitochondria. nih.govnih.gov The addition of medium- and long-chain acylcarnitines to hepatocytes from sedentary mice mimicked the effects of exercise, suggesting that the accumulation of acylcarnitines in the liver is a key mechanism by which exercise enhances hepatic function and metabolism. nih.govnih.gov These findings indicate that exercise promotes the liver's capacity to handle and utilize fatty acids, a process in which acylcarnitines like Valeryl-L-carnitine play a crucial role. diabetesjournals.org

Alterations in Specific Metabolic Disorder Models (e.g., Isovaleric Acidemia)

In the context of metabolic disorders, Valeryl-L-carnitine levels are significantly altered, particularly in isovaleric acidemia. nih.govnih.gov This autosomal recessive disorder is caused by a deficiency in the enzyme isovaleryl-CoA dehydrogenase, leading to the accumulation of isovaleryl-CoA. sigmaaldrich.com

In individuals with isovaleric acidemia, there is a marked decrease in free carnitine levels in both plasma and urine. nih.govnih.gov This is accompanied by the formation and accumulation of isovalerylcarnitine (B1198194), a specific metabolite for this disorder. nih.govnih.gov The body attempts to detoxify the excess isovaleryl-CoA by conjugating it with carnitine, forming isovalerylcarnitine, which is then excreted. sigmaaldrich.com This leads to elevated levels of isovalerylcarnitine in plasma and urine, making it a key biomarker for diagnosing and monitoring isovaleric acidemia. sigmaaldrich.com

Role in Organ Regeneration Studies in Animal Models (e.g., Liver Regeneration in Rats)

Research in animal models has explored the role of L-carnitine and its derivatives in organ regeneration, particularly liver regeneration in rats. nih.govbiomedpharmajournal.orgekb.eg Following a partial hepatectomy (surgical removal of a portion of the liver), systemic administration of L-carnitine has been shown to have positive effects on liver regeneration. nih.gov

Future Directions and Emerging Research Avenues for Valeryl L Carnitine Chloride

Elucidation of Novel Biochemical Pathways and Metabolic Intermediaries

Valeryl-L-carnitine Chloride is a short-chain acylcarnitine, an ester of carnitine and valeric acid. caymanchem.comhmdb.ca Carnitine and its acyl esters are crucial for cellular energy metabolism, primarily by facilitating the transport of fatty acids into the mitochondria for beta-oxidation. mdpi.comnih.govhmdb.canih.gov The fundamental role of carnitine involves its ability to form esters with various organic acids, which allows for the transport of these molecules across mitochondrial membranes. nih.govd-nb.info

Future research is focused on identifying novel biochemical pathways involving Valeryl-L-carnitine Chloride beyond its established role in fatty acid metabolism. nih.gov Scientists are investigating its potential involvement in the metabolism of branched-chain amino acids and other metabolic routes. nih.govcreative-proteomics.com The accumulation of short-chain acylcarnitines, including Valeryl-L-carnitine, has been associated with certain metabolic conditions, suggesting a broader role in metabolic regulation. nih.govd-nb.info

The exploration of metabolic intermediaries associated with Valeryl-L-carnitine Chloride is another key research area. These intermediaries are products of various metabolic pathways, including fatty acid oxidation and amino acid catabolism. nih.govd-nb.info Understanding the full spectrum of these intermediaries will provide deeper insights into the metabolic influence of Valeryl-L-carnitine Chloride.

Comprehensive Mapping of Cellular and Molecular Interactions

The cellular and molecular interactions of Valeryl-L-carnitine Chloride are central to understanding its physiological functions. As an acylcarnitine, its primary interaction is with the carnitine transport system, which facilitates its movement across cellular and mitochondrial membranes. mdpi.com This system includes enzymes like carnitine palmitoyltransferase I (CPT-I) and carnitine palmitoyltransferase II (CPT-II), and the carnitine-acylcarnitine translocase. mdpi.com

Emerging research aims to create a comprehensive map of these interactions. This includes identifying specific cellular receptors and transport proteins that may interact with Valeryl-L-carnitine Chloride. google.com Computational modeling studies suggest that the conformational flexibility of Valeryl-L-carnitine allows for optimal interaction with these transport proteins.

At the molecular level, research is focused on how Valeryl-L-carnitine Chloride influences cellular signaling pathways and gene expression. The balance between acyl-CoA and free Coenzyme A, which is modulated by carnitine and its esters, can regulate the activity of key mitochondrial enzymes involved in the tricarboxylic acid (TCA) cycle and other metabolic pathways. nih.govd-nb.info

Development of Innovative Analytical Techniques for High-Throughput and High-Resolution Analysis

The accurate and efficient analysis of acylcarnitines like Valeryl-L-carnitine Chloride is critical for both research and potential diagnostic applications. lcms.czlcms.czacs.org Traditional methods often involve derivatization followed by flow injection analysis-tandem mass spectrometry (FIA-MS/MS), which has limitations in distinguishing between isobaric species (molecules with the same nominal mass but different structures). lcms.cz

Recent advancements have focused on developing high-throughput and high-resolution analytical techniques. acs.orgnih.gov These innovative methods aim to overcome the challenges of traditional approaches.

Key developments include:

UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry): This technique allows for the rapid and quantitative analysis of multiple acylcarnitines in biological samples, such as serum and plasma, without the need for derivatization. creative-proteomics.comlcms.czrestek.com It offers improved separation of isobaric compounds. lcms.cz

Fast Chromatography with Ion Mobility Mass Spectrometry: This method adds another dimension of separation based on the size and shape of the ions (ion mobility), enabling the differentiation of challenging isobaric acylcarnitines. lcms.cz This significantly reduces analysis time, making it suitable for high-throughput screening. lcms.cz

Automated High-Throughput Platforms: Integrating automated sample preparation, such as electro-extraction, with LC-MS analysis allows for the processing of a large number of samples daily with high reproducibility and reduced cost. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC)-ESI-MS/MS: This micromethod is particularly useful for analyzing a wide range of amino acids and acylcarnitines in small sample volumes, such as those from infants, without derivatization. acs.orgresearchgate.net

These advanced techniques are crucial for large-scale metabolomic studies and for gaining a more detailed understanding of the roles of individual acylcarnitines.

Exploration of its Roles in Diverse Pre-Clinical Models to Advance Fundamental Biological Understanding

To further elucidate the fundamental biological roles of Valeryl-L-carnitine Chloride, researchers are utilizing a variety of pre-clinical models. These models are instrumental in studying its metabolic effects in a controlled environment.

One area of investigation involves the use of animal models to study the impact of altered Valeryl-L-carnitine levels. For instance, studies in rhesus monkeys have shown that serum levels of Valeryl-L-carnitine increase following exposure to ionizing radiation, suggesting its potential as a biomarker. caymanchem.comcaymanchem.com

Pre-clinical models are also essential for investigating the role of acylcarnitine accumulation in various physiological and pathological states. For example, studies in mouse models of progeria (a rapid aging syndrome) have examined acylcarnitine abundance in different muscle types. nih.gov Additionally, the role of carnitine and its derivatives in conditions like type 2 diabetes and insulin (B600854) resistance is being explored in animal and human studies, with findings indicating elevated levels of short-chain acylcarnitines in these conditions. nih.govd-nb.info

The data gathered from these diverse pre-clinical models will be critical in building a comprehensive understanding of the multifaceted roles of Valeryl-L-carnitine Chloride in biology.

Q & A

Q. What are the structural and functional characteristics of Valeryl-L-carnitine Chloride relevant to lipid metabolism studies?

Valeryl-L-carnitine Chloride is a short-chain acylated derivative of L-carnitine, characterized by a valeryl (C5) fatty acid chain esterified to the carnitine backbone. Its chloride counterion enhances solubility in aqueous environments, facilitating its role in transporting fatty acids into mitochondria for β-oxidation . Structurally, the ester bond enables reversible interaction with carnitine palmitoyltransferases (CPTs), critical for cellular lipid homeostasis. Researchers should prioritize nuclear magnetic resonance (NMR) or mass spectrometry (MS) for structural validation, ensuring purity >95% to avoid confounding biological assays .

Q. Which analytical methods are validated for quantifying Valeryl-L-carnitine Chloride in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting Valeryl-L-carnitine Chloride in serum or tissue homogenates. Key steps include:

- Sample Preparation : Deproteinization using acetonitrile or methanol, followed by solid-phase extraction to isolate acylcarnitines .

- Chromatography : Reverse-phase C18 columns with gradient elution (e.g., water/acetonitrile + 0.1% formic acid) to separate short-chain species .

- Quantification : Use stable isotope-labeled internal standards (e.g., D3-valeryl-L-carnitine) to correct for matrix effects . Method validation should include linearity (1–1000 nM), intra-day precision (<10% RSD), and recovery rates (>85%) .

Advanced Research Questions

Q. How should researchers design experiments to investigate Valeryl-L-carnitine Chloride’s role in radiation-induced metabolic stress?

- Model System : Use non-human primates (e.g., rhesus macaques) for translational relevance, as serum Valeryl-L-carnitine levels increase significantly after 7–10 Gy ionizing radiation .

- Dosimetry : Standardize radiation doses using calibrated devices, with sham-irradiated controls to isolate radiation-specific effects .

- Temporal Sampling : Collect serum at 0, 24, 48, and 72 hours post-exposure to capture dynamic changes in acylcarnitine profiles .

- Mechanistic Probes : Combine metabolomics with transcriptomic analysis (e.g., CPT1A/B expression) to link Valeryl-L-carnitine fluctuations to mitochondrial dysfunction .

Q. What strategies address contradictions in reported Valeryl-L-carnitine Chloride levels across studies?

Discrepancies often arise from methodological variability. To resolve these:

- Assay Harmonization : Cross-validate results using multiple detection platforms (e.g., LC-MS vs. enzymatic assays) .

- Meta-Analysis : Pool data from studies with comparable cohorts (e.g., species, radiation dose) and adjust for covariates (e.g., fasting status, sample storage conditions) .

- Controlled Replication : Independently reproduce experiments using standardized protocols, such as NIH guidelines for preclinical studies .

Q. Which mechanistic pathways should be prioritized to elucidate Valeryl-L-carnitine Chloride’s role in apoptosis regulation?

- Mitochondrial Permeability : Assess cytochrome c release and caspase-3 activation in hepatocytes treated with Valeryl-L-carnitine Chloride (e.g., 10–100 μM) under oxidative stress .

- Lipidomic Profiling : Correlate Valeryl-L-carnitine levels with cardiolipin peroxidation, a marker of mitochondrial membrane damage .

- Genetic Knockdown : Use siRNA targeting CPT2 to disrupt acylcarnitine shuttling and evaluate compensatory pathways (e.g., glycolysis) .

Data Integration and Reporting

Q. How should researchers present Valeryl-L-carnitine Chloride data to ensure reproducibility?

- Supplemental Materials : Include raw chromatograms, MS spectra, and statistical scripts (e.g., R/Python code) for transparency .

- Metadata Annotation : Document sample collection times, centrifugation speeds, and storage temperatures to minimize pre-analytical variability .

- Negative Controls : Report baseline acylcarnitine levels in unirradiated cohorts or vehicle-treated cell cultures to contextualize findings .

Q. What statistical approaches are optimal for analyzing Valeryl-L-carnitine Chloride’s dose-response relationships?

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC50 values for apoptosis inhibition .

- Multivariate Analysis : Apply principal component analysis (PCA) to integrate Valeryl-L-carnitine levels with other metabolomic markers (e.g., lactate, acetylcarnitine) .

- Power Analysis : Predefine sample sizes using pilot data to ensure adequate detection of ≥2-fold changes in radiation-exposed models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.